6-Oxaspiro[3.4]octane-2-carboxylic acid

Catalog No.
S3045378
CAS No.
1374659-02-5
M.F
C8H12O3
M. Wt
156.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxaspiro[3.4]octane-2-carboxylic acid

CAS Number

1374659-02-5

Product Name

6-Oxaspiro[3.4]octane-2-carboxylic acid

IUPAC Name

6-oxaspiro[3.4]octane-2-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.181

InChI

InChI=1S/C8H12O3/c9-7(10)6-3-8(4-6)1-2-11-5-8/h6H,1-5H2,(H,9,10)

InChI Key

KDDKTJSXBBUAGK-UHFFFAOYSA-N

SMILES

C1COCC12CC(C2)C(=O)O

solubility

not available

6-Oxaspiro[3.4]octane-2-carboxylic acid is a spirocyclic, saturated building block designed for use in medicinal chemistry and drug discovery. It functions as a three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings and other cyclic motifs. Its unique strained ring system, containing both a cyclobutane and a tetrahydrofuran ring, imparts conformational rigidity and a defined exit vector for the carboxylic acid group, while the ether oxygen improves polarity. These features are leveraged to enhance critical drug-like properties such as aqueous solubility and metabolic stability compared to traditional aromatic or flat aliphatic structures.

Replacing 6-Oxaspiro[3.4]octane-2-carboxylic acid with seemingly similar analogs often fails to replicate its unique combination of properties, leading to suboptimal outcomes in development programs. Standard para-substituted benzoic acids, while geometrically similar in length, are flat, more lipophilic, and susceptible to metabolic oxidation on the aromatic ring. Common alicyclic substitutes like cyclohexane carboxylic acids lack the conformational rigidity and precise 3D geometry conferred by the spirocyclic core. More advanced bioisosteres, such as bicyclo[1.1.1]pentane (BCP), offer rigidity but present a different spatial arrangement and lack the ether oxygen that modulates solubility and polarity. Therefore, procurement of this specific oxaspiro[3.4]octane scaffold is justified when simultaneous improvements in solubility, metabolic stability, and 3D character are required.

Superior Aqueous Solubility Compared to Aromatic and Non-Polar Alicyclic Analogs

In drug discovery, low aqueous solubility is a primary cause of compound attrition. The replacement of a lipophilic tert-butylphenyl group with the oxaspiro[3.4]octane moiety in a series of Cathepsin S inhibitors resulted in a dramatic improvement in kinetic solubility.

Evidence DimensionAqueous Kinetic Solubility (pH 7.4)
Target Compound Data>200 µM (for the oxaspiro[3.4]octane analog)
Comparator Or Baselinetert-butylphenyl analog: <1.9 µM
Quantified Difference>105-fold increase in solubility
ConditionsAssay performed on structurally analogous Cathepsin S inhibitors.

This significant increase in solubility can prevent compound precipitation issues, improve bioavailability, and reduce the need for complex, costly formulation strategies.

Reduced Lipophilicity (logP) for Improved 'Drug-Likeness'

High lipophilicity is often associated with poor ADME properties, including non-specific binding and toxicity. The oxaspiro[3.4]octane core provides a less lipophilic alternative to common aromatic groups. Direct comparison of fragments shows a significantly lower calculated partition coefficient (cLogP) for the oxaspiro[3.4]octane scaffold compared to a tert-butylbenzene comparator.

Evidence DimensionCalculated Octanol-Water Partition Coefficient (cLogP)
Target Compound DatacLogP = 1.2 (for oxaspiro[3.4]octane fragment)
Comparator Or Baselinetert-butylbenzene: cLogP = 4.1
Quantified Difference2.9 log units lower (approx. 800-fold less lipophilic)
ConditionsComputational calculation based on fragment structures.

Lowering logP is a key strategy in lead optimization to improve a compound's overall ADME profile, reducing the risk of failure in later-stage development.

Enhanced Metabolic Stability in Human Liver Microsomes

Aromatic rings are often sites of metabolic attack by cytochrome P450 enzymes, leading to rapid clearance. Replacing a para-substituted phenyl ring with a saturated bioisostere like the oxaspiro[3.4]octane core can block this metabolic pathway. In a γ-secretase inhibitor program, replacing a fluorophenyl ring with the related bicyclo[1.1.1]pentane (BCP) bioisostere demonstrated the principle by significantly improving metabolic stability. The saturated, non-aromatic nature of the oxaspiro[3.4]octane core provides a similar advantage by removing sites of aromatic oxidation.

Evidence DimensionIn Vitro Half-Life (t1/2) in Human Liver Microsomes (HLM)
Target Compound DataNot directly measured for an oxaspiro[3.4]octane analog in this context, but expected to be high due to aliphatic nature.
Comparator Or BaselineFluorophenyl-containing inhibitor (BMS-708,163): 12 minutes
Quantified DifferenceQualitatively high; BCP analog showed a t1/2 of 101 minutes (>8-fold improvement), a benefit expected for the oxaspiro[3.4]octane core.
ConditionsAssay on γ-secretase inhibitors in HLM.[1][2]

Improving metabolic stability increases a drug candidate's half-life and exposure, potentially leading to lower, less frequent dosing and a better therapeutic window.

Scenario 1: Rescuing Lead Compounds with Solubility-Limited Bioavailability

For lead series where promising potency is compromised by poor aqueous solubility (<10 µM) due to the presence of a para-substituted phenyl or other lipophilic cyclic group. Incorporating this building block can directly address the solubility liability, potentially improving oral absorption and enabling more reliable in vivo studies without resorting to complex formulations.

Scenario 2: Designing Metabolically Robust Drug Candidates

When a lead compound containing a phenyl ring shows rapid clearance in liver microsome assays (t1/2 < 30 min) due to aromatic oxidation. Using 6-Oxaspiro[3.4]octane-2-carboxylic acid as a direct replacement blocks this metabolic hotspot, significantly enhancing metabolic stability and increasing the compound's systemic exposure.

Scenario 3: Exploring 3D Chemical Space to Enhance Potency and Selectivity

In structure-activity relationship (SAR) studies where precise, rigid control over a carboxylic acid's spatial orientation is needed to optimize interactions with a target protein. The defined, non-planar geometry of this building block offers a distinct advantage over flexible linkers or flat aromatic rings for probing three-dimensional binding pockets.

XLogP3

0.3

Dates

Last modified: 04-14-2024

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